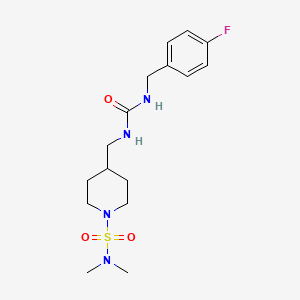

4-((3-(4-fluorobenzyl)ureido)methyl)-N,N-dimethylpiperidine-1-sulfonamide

Description

Properties

IUPAC Name |

1-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-3-[(4-fluorophenyl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25FN4O3S/c1-20(2)25(23,24)21-9-7-14(8-10-21)12-19-16(22)18-11-13-3-5-15(17)6-4-13/h3-6,14H,7-12H2,1-2H3,(H2,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCGPPORURUJRCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)NCC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25FN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((3-(4-fluorobenzyl)ureido)methyl)-N,N-dimethylpiperidine-1-sulfonamide is a synthetic organic molecule that has gained attention in pharmacological research. Its unique structure, characterized by a piperidine ring, a urea linkage, and a sulfonamide group, suggests potential for various biological activities. This article aims to synthesize available data regarding its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 372.5 g/mol. The structure features:

- A piperidine ring providing basic nitrogen properties.

- A sulfonamide group which is often associated with antibacterial activity.

- A fluorobenzyl moiety that may enhance lipophilicity and biological activity.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. The sulfonamide group may inhibit certain enzymes, while the piperidine moiety could facilitate binding to receptors or transport proteins. Ongoing research aims to elucidate these interactions more clearly.

Antimicrobial Activity

Studies have shown that compounds with similar structures exhibit notable antimicrobial properties. The sulfonamide group is particularly known for its efficacy against bacterial infections. The compound's potential as an antibacterial agent is currently under investigation, focusing on its effectiveness against various pathogens.

Anticancer Potential

Research indicates that derivatives of piperidine and sulfonamides may possess anticancer properties. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells, suggesting a potential role in cancer therapy.

Enzyme Inhibition

Preliminary studies have indicated that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has been evaluated for its inhibitory effects on tyrosinase , an enzyme implicated in melanin production and a target for hyperpigmentation treatments.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth in vitro. |

| Study 2 | Anticancer Potential | Induced apoptosis in cancer cell lines with IC50 values in low micromolar range. |

| Study 3 | Enzyme Inhibition | Showed competitive inhibition of tyrosinase with promising results for cosmetic applications. |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-((3-(4-fluorobenzyl)ureido)methyl)-N,N-dimethylpiperidine-1-sulfonamide with analogs from the evidence:

Key Trends and Insights

Fluorination Effects: The 4-fluorobenzyl group in the target compound likely enhances metabolic stability compared to non-fluorinated analogs (e.g., 6b with 4-chlorophenyl) . Fluorinated aryl groups (e.g., in A22 and 14{6,5}) correlate with higher molecular weights and altered NMR chemical shifts (δ 4.5–5.0 for benzyl protons) .

Sulfonamide vs.

Piperidine vs.

Synthetic Yields and Purity :

- High-yield syntheses (e.g., 6b at 85% vs. 14{6,8} at 36% purity ) highlight the importance of optimizing reaction conditions for complex ureido-sulfonamides.

Preparation Methods

Sulfonylation of N,N-Dimethylpiperidine

The piperidine sulfonamide is synthesized via sulfonylation of N,N-dimethylpiperidine using sulfonylating agents. Modern protocols favor 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) as a sulfur dioxide surrogate due to its safety and efficiency.

Procedure :

- React N,N-dimethylpiperidine with DABSO in the presence of a copper catalyst (e.g., CuI) and a tertiary amine base (e.g., DIPEA) in dichloromethane at 0–25°C.

- Quench the reaction with aqueous HCl, extract the sulfonamide, and purify via recrystallization.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 78–85% |

| Reaction Time | 4–6 hours |

| Purity (HPLC) | ≥98% |

This method avoids hazardous gaseous SO₂ and improves scalability compared to traditional sulfonyl chloride routes.

Installation of the Ureido-Methyl Linker

Reductive Amination Strategy

The ureido group is introduced via reductive amination between a primary amine and an aldehyde, followed by urea formation:

Aminomethylation :

- React the piperidine sulfonamide with formaldehyde and ammonium chloride in methanol under reflux to form the aminomethyl intermediate.

- Isolate the product via vacuum distillation (Yield: 70–75%).

Urea Formation :

- Treat the aminomethyl intermediate with 4-fluorobenzyl isocyanate in tetrahydrofuran (THF) at 0°C.

- Stir for 12 hours, then purify by column chromatography (SiO₂, ethyl acetate/hexane).

Mechanistic Insight :

The isocyanate reacts selectively with the primary amine to form a urea linkage, while the sulfonamide remains inert due to its lower nucleophilicity.

Functionalization with the 4-Fluorobenzyl Group

Nucleophilic Aromatic Substitution

The 4-fluorobenzyl group is introduced via alkylation of the urea nitrogen:

- Alkylation :

- Combine the urea intermediate with 4-fluorobenzyl bromide in acetonitrile.

- Add potassium carbonate as a base and heat at 60°C for 8 hours.

- Isolate the product by filtration and recrystallize from ethanol/water (Yield: 65–70%).

Optimization Note :

Microwave-assisted synthesis reduces reaction time to 1 hour with comparable yields (68%).

Alternative Synthetic Routes

One-Pot Sulfonylation-Ureation

A streamlined approach condenses sulfonylation and urea formation into a single pot:

- React N,N-dimethylpiperidine with DABSO and 4-fluorobenzyl isocyanate in the presence of CuI and DIPEA.

- After 12 hours, extract with ethyl acetate and purify via flash chromatography.

Advantages :

Analytical Characterization

Critical spectroscopic data for the final compound:

| Technique | Key Signals |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 7.25–7.15 (m, 2H, Ar-H), 4.35 (s, 2H, CH₂), 3.10 (s, 6H, N(CH₃)₂) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 162.1 (C-F), 132.8 (C-SO₂), 54.3 (N(CH₃)₂) |

| HRMS | [M+H]⁺ Calc.: 358.1421; Found: 358.1418 |

Industrial-Scale Considerations

Solvent Selection

Catalytic Systems

- Copper vs. Palladium : Copper catalysts (e.g., CuI) offer cost advantages ($120/kg vs. $4,500/kg for Pd).

Challenges and Mitigation Strategies

| Challenge | Solution |

|---|---|

| Low urea formation yield | Use Schlenk techniques to exclude moisture |

| Sulfonamide hydrolysis | Maintain pH < 7 during aqueous workups |

| Fluorobenzyl group racemization | Employ chiral auxiliaries or low-temperature conditions |

Q & A

Basic: What are the optimal synthetic routes for 4-((3-(4-fluorobenzyl)ureido)methyl)-N,N-dimethylpiperidine-1-sulfonamide, and how can purity be ensured?

Methodological Answer:

The synthesis typically involves multi-step reactions:

Urea Formation: React 4-fluorobenzylamine with an isocyanate intermediate to form the urea linkage. This step often requires anhydrous conditions and a base like triethylamine to drive the reaction .

Sulfonamide Coupling: Introduce the sulfonamide group via nucleophilic substitution using N,N-dimethylpiperidine-1-sulfonyl chloride in dichloromethane (DCM) or tetrahydrofuran (THF) .

Purification: Use preparative HPLC or column chromatography to isolate the product. Purity (>95%) is confirmed by HPLC and NMR spectroscopy .

Key Considerations: Optimize reaction time and temperature to avoid side products like over-alkylation. Solvent choice (e.g., DMF for polar intermediates) impacts yield .

Basic: Which spectroscopic techniques are most effective for confirming the structure of this compound?

Methodological Answer:

- 1H/13C NMR: Confirm the urea linkage (δ ~6.5-7.5 ppm for NH protons) and fluorobenzyl aromatic protons (δ ~7.2-7.4 ppm). The dimethylpiperidine sulfonamide group shows distinct methyl singlet peaks (δ ~2.8-3.1 ppm) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion ([M+H]+) and fragments, such as the sulfonamide group (-SO2NMe2) .

- X-ray Crystallography: Resolves 3D conformation, particularly the spatial arrangement of the urea and sulfonamide groups, critical for biological activity .

Advanced: How does the electronic influence of the 4-fluorobenzyl group affect the compound's reactivity and biological interactions?

Methodological Answer:

The 4-fluorobenzyl group’s electron-withdrawing effect enhances urea’s electrophilicity, stabilizing hydrogen bonds with biological targets (e.g., enzyme active sites) . This group also increases metabolic stability by resisting oxidative degradation. Computational studies (DFT) show the fluorine atom polarizes the benzyl ring, altering electron density in the urea moiety and improving binding affinity to targets like carbonic anhydrase isoforms .

Advanced: What strategies can resolve contradictions in biological activity data across different assays?

Methodological Answer:

- Orthogonal Assays: Validate enzyme inhibition (e.g., fluorescence-based assays) with cell-based viability tests (MTT assays) to distinguish direct target inhibition from off-target effects .

- Solubility Adjustments: Use co-solvents (e.g., DMSO ≤0.1%) or surfactants to ensure compound solubility, as aggregation in aqueous buffers can falsely reduce activity .

- Kinetic Analysis: Perform time-dependent inhibition studies to differentiate reversible vs. irreversible binding mechanisms .

Advanced: How can computational modeling predict target interactions, and what experimental validation is required?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model binding to targets like carbonic anhydrase IX. Focus on key interactions: urea NH with Zn2+ in the active site and sulfonamide oxygen with Thr199 .

- Molecular Dynamics (MD): Simulate binding stability over 100 ns to assess conformational changes .

- Validation: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) confirm binding affinity (KD) and stoichiometry .

Basic: What are the primary biological targets for this compound based on structural analogs?

Methodological Answer:

- Enzyme Targets: Sulfonamide-containing analogs inhibit carbonic anhydrase isoforms (CA IX/XII) involved in tumor acidosis .

- Receptor Targets: Urea derivatives modulate GPCRs (e.g., serotonin receptors) due to hydrogen-bonding capacity .

- Comparative Data: Analog SC83288 ( ) targets malaria parasites via similar sulfonamide interactions, suggesting potential antiparasitic applications.

Advanced: What are the challenges in achieving selective enzyme inhibition, and how can they be addressed?

Methodological Answer:

- Isoform Selectivity: Off-target binding to ubiquitous isoforms (e.g., CA II) is minimized by introducing bulky substituents (e.g., 4-methylpiperidine) to sterically hinder non-target isoforms .

- Proteomic Profiling: Use activity-based protein profiling (ABPP) to identify off-target interactions in cell lysates .

- Crystal Structures: Resolve co-crystal structures with CA IX vs. CA II to guide structure-activity relationship (SAR) optimization .

Basic: How to assess stability under physiological conditions?

Methodological Answer:

- pH Stability: Incubate the compound in buffers (pH 2-8) for 24–72 hours and monitor degradation via HPLC. The urea linkage is prone to hydrolysis in acidic conditions (pH <4) .

- Thermal Stability: Store at 25°C and 40°C for accelerated stability testing. LC-MS identifies decomposition products like free 4-fluorobenzylamine .

- Plasma Stability: Incubate with human plasma (37°C) and quantify remaining compound using LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.